molecular formula C7H10N2O B2711100 3-(Pyrrolidin-3-YL)-1,2-oxazole CAS No. 1368127-11-0

3-(Pyrrolidin-3-YL)-1,2-oxazole

Cat. No.: B2711100
CAS No.: 1368127-11-0
M. Wt: 138.17
InChI Key: UPYSXYBXOWPKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-YL)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring fused with a pyrrolidine moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSXYBXOWPKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-YL)-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a catalytic system . The oxazole ring can then be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine-oxazole compounds, and substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Prolyl Oligopeptidase Inhibition

Recent research has identified 3-(Pyrrolidin-3-YL)-1,2-oxazole derivatives as promising nonpeptidic inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. These compounds have shown efficacy in modulating protein-protein interactions (PPIs) related to α-synuclein aggregation, a hallmark of Parkinson's pathology. For instance, one study demonstrated that these oxazole-based inhibitors could reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A, leading to decreased reactive oxygen species production in cellular models .

1.2 Neuroprotective Effects

In vivo studies involving transgenic mouse models have indicated that certain oxazole derivatives can penetrate the blood-brain barrier effectively. These compounds not only restored motor functions but also reduced α-synuclein aggregates in both in vitro and in vivo settings, showcasing their potential as therapeutic agents for neurodegenerative disorders .

Synthetic Applications

2.1 Synthesis of Isoxazole Derivatives

The synthesis of this compound is facilitated through various chemical methodologies that allow for the creation of diverse analogs with tailored biological activities. For example, novel synthetic routes have been developed to produce isoxazoles and isoxazolines that serve as precursors for further chemical modifications aimed at enhancing their pharmacological properties .

3.1 Anticancer Potential

Studies have reported that oxazole derivatives exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The compound's ability to inhibit critical enzymes involved in cancer cell proliferation has been highlighted in various experimental models, suggesting its potential as a lead compound for developing new anticancer therapies .

3.2 Antimicrobial Activity

Research has also indicated that certain oxazole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Case Studies

Study Application Findings
Study on PREP InhibitorsNeurodegenerationDemonstrated effective modulation of α-synuclein aggregation and improved motor functions in mouse models .
Synthesis of IsoxazolesDrug DevelopmentDeveloped efficient synthetic pathways for producing diverse oxazole derivatives with enhanced biological activities .
Anticancer ResearchOncologyIdentified oxazole derivatives that inhibit tumor growth by targeting specific signaling pathways .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Core Heterocycle: The 1,2-oxazole core (as in the target compound) is less electron-deficient than 1,2,4-oxadiazole (), which may influence binding to targets requiring π-π stacking or charge transfer interactions . Fused systems (e.g., chromeno-oxazole in PM-226, ) exhibit increased rigidity and planarity, enhancing receptor selectivity .
  • Substituent Effects: Pyrrolidine Position: 3-Pyrrolidinyl (target compound) vs. The 3-position may favor interactions with deeper hydrophobic pockets . Electron-Donating vs. Withdrawing Groups: Trimethoxyphenyl () enhances electron density, improving affinity for oxidoreductases like LOX, whereas bromomethyl () introduces reactivity for cross-coupling reactions .

Biological Activity

3-(Pyrrolidin-3-YL)-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to an oxazole moiety, which contributes to its unique pharmacological properties. The exploration of its biological activity encompasses various mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O, with a molecular weight of approximately 138.17 g/mol. Its structure allows for diverse interactions with biological systems, making it a candidate for further research in drug development.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. The heterocyclic nature of the compound facilitates these interactions, making it a subject of interest in studies related to enzyme inhibition and receptor binding.

Antithrombotic Properties

Research has indicated that derivatives of this compound may exhibit antithrombotic activity by inhibiting platelet aggregation. This property suggests potential applications in preventing thrombus formation in clinical settings.

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for various enzymes. For instance, it has been explored as a potential inhibitor of prolyl oligopeptidase (PREP), which plays a role in neurodegenerative diseases. The inhibition of PREP can impact protein-protein interactions relevant to conditions such as Parkinson's disease .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has been part of studies focusing on HIV protease inhibitors. Modifications to the oxazole ring have been shown to enhance protease inhibitory activity significantly .

Study on Antithrombotic Activity

A study investigating the antithrombotic potential of this compound derivatives demonstrated that these compounds effectively inhibited platelet aggregation in vitro. The findings suggest that the spatial orientation and stereochemistry of the pyrrolidine ring influence the biological activity and selectivity towards platelet receptors.

Evaluation as an HIV Protease Inhibitor

In research focused on HIV protease inhibitors, derivatives incorporating this compound were synthesized and tested. One notable derivative exhibited a five-fold increase in protease inhibitory activity compared to earlier compounds in the series. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-3-(pyrrolidin-3-yl)oxazolidin-2-oneMethyl group on oxazolidinone ringExhibits different biological activities
5-(Piperidin-2-yl)oxazole-4-carboxylic acidPiperidine instead of pyrrolidineDifferent pharmacological profile
5-(Piperidin-4-yl)oxazole-4-carboxylic acidSimilar oxazole structureHigher melting point and distinct NMR characteristics

This table illustrates how variations in the structure can lead to different biological profiles and activities.

Q & A

Q. What are the optimal synthetic routes for 3-(Pyrrolidin-3-YL)-1,2-oxazole, and how do reaction conditions influence regioselectivity?

Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions using β-enamino ketoesters or substituted hydrazines. For example, regioselective synthesis can be achieved via cyclization of β-enamino ketoesters with hydroxylamine, where the pyrrolidine ring is introduced through Boc-protected cycloaminyl groups. Reaction parameters such as solvent polarity (e.g., toluene vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., NaH or PCl₃) critically influence regioselectivity and yield. NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are essential for confirming regiochemistry .

Q. How can the structural integrity of this compound be validated during synthesis?

Answer: High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are used to assess purity (>95%). ¹H NMR is employed to verify the absence of tautomeric forms, particularly in the oxazole ring. Infrared spectroscopy (IR) can confirm functional groups, such as the C=N stretch (~1650 cm⁻¹) in oxazole. X-ray diffraction studies (e.g., CCDC 1876881) provide definitive proof of molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in oxazole derivatives?

Answer: For anticancer potential, MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) are standard. Enzymatic inhibition studies (e.g., kinase or protease assays) require recombinant proteins and fluorogenic substrates. For example, 1,3-oxazolesulfonamides have shown activity against 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme, via competitive inhibition .

Advanced Research Questions

Q. How can computational methods predict the pharmacological relevance of this compound derivatives?

Answer: Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., TrkA kinase, PDB: 3LD6) can identify binding affinities. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore modeling highlights critical interactions, such as hydrogen bonding with pyrrolidine N-H groups .

Q. What strategies resolve contradictions in biological activity data for structurally similar oxazole analogs?

Answer: Discrepancies often arise from stereochemical variations or off-target effects. Comparative studies using enantiomerically pure compounds (via chiral HPLC) and proteome-wide profiling (e.g., affinity chromatography-MS) can isolate specific interactions. For instance, sulfonamide-substituted oxazoles exhibit divergent activities depending on substituent positioning (meta vs. para) .

Q. How do solvent and substituent effects influence the stability of this compound in aqueous media?

Answer: Oxazole derivatives are prone to hydrolysis under acidic/basic conditions. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal degradation pathways. Electron-withdrawing groups (e.g., CF₃) enhance stability by reducing nucleophilic attack on the oxazole ring. Accelerated stability testing (40°C/75% RH) quantifies shelf-life using Arrhenius modeling .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: Key challenges include minimizing byproducts (e.g., regioisomers) during cyclization and ensuring reproducibility in protecting group strategies (e.g., Boc deprotection with TFA). Flow chemistry systems improve heat and mass transfer for large-scale reactions. Process analytical technology (PAT) monitors intermediates in real-time .

Methodological Considerations

Q. How to design SAR studies for oxazole derivatives targeting kinase inhibition?

Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents on the pyrrolidine and oxazole rings. For example:

  • Pyrrolidine modifications : N-alkylation (e.g., methoxyethyl) vs. aryl substitution (e.g., 3-fluorophenyl).
  • Oxazole modifications : Electron-donating groups (e.g., methyl) at C-5 enhance metabolic stability.
    IC₅₀ values from kinase assays (e.g., ADP-Glo™) quantify potency .

Q. What analytical techniques differentiate isomeric oxazole derivatives?

Answer:

  • Chromatography : Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers.
  • Spectroscopy : ¹⁵N NMR distinguishes regioisomers via nitrogen chemical shifts.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₂H₁₄ClFN₂O for a piperidinyl analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.